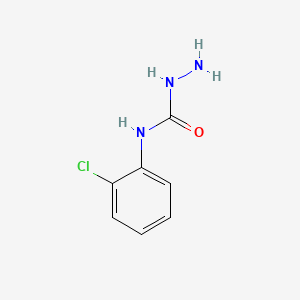

N-(2-Chlorophenyl)hydrazinecarboxamide

Description

Overview of Hydrazinecarboxamide Class in Medicinal Chemistry

The hydrazinecarboxamide scaffold, also known as a semicarbazide (B1199961), is a privileged structure in medicinal chemistry, valued for its versatile biological activities. nih.gov This versatility allows for extensive chemical modifications, enabling interactions with a wide array of biological targets to address multiple disorders. nih.gov

Historical Context of Hydrazinecarboxamide Research

Historically, research into hydrazinecarboxamide derivatives, often referred to as semicarbazones, has been a long-standing area of investigation. These compounds are typically synthesized through a condensation reaction between a ketone or aldehyde and semicarbazide. pharmatutor.orgontosight.ai Early investigations into this class were often driven by the search for novel therapeutic agents. Semicarbazones have been recognized for their biological properties, which are frequently linked to their ability to coordinate with metal ions. pharmatutor.orgwisdomlib.org This foundational work has paved the way for the development of a diverse range of derivatives with a wide spectrum of pharmacological applications.

Significance of Hydrazinecarboxamide Derivatives in Drug Discovery

The significance of hydrazinecarboxamide derivatives in the field of drug discovery is substantial, with research demonstrating a broad range of biological activities. nih.gov These compounds have been investigated for their potential as anticancer, anticonvulsant, anti-inflammatory, enzyme inhibitory, and antioxidant agents. nih.gov Furthermore, their efficacy as antibacterial, antiviral, and antifungal agents has been a consistent focus of research. ontosight.ainih.gov The structural diversity of this class allows for the fine-tuning of their biological activity, making them promising candidates for the development of new therapeutic agents to combat a variety of diseases. nih.gov The ability of the hydrazinecarboxamide moiety to interact with biological targets is a key factor in their therapeutic potential. nih.gov

Identification of N-(2-Chlorophenyl)hydrazinecarboxamide as a Research Subject

Within the extensive family of hydrazinecarboxamides, this compound has emerged as a specific subject of academic inquiry. Its chemical structure, featuring a hydrazinecarboxamide core linked to a 2-chlorophenyl group, has prompted investigations into its unique properties and potential applications.

Nomenclature and Structural Variants in Research Literature

This compound is identified in scientific literature through various synonyms and database identifiers. Common nomenclature includes 'N-(2-chlorophenyl)-1-hydrazinecarboxamide', '1-amino-3-(2-chlorophenyl)urea', and '3-amino-1-(2-chlorophenyl)urea'. ontosight.ai It is also cataloged under identifiers such as CHEMBL2296370 and CAS number 35580-76-8. ontosight.ai Research often involves the synthesis and evaluation of structural variants, where modifications to the core structure are made to explore structure-activity relationships. For instance, related research has explored derivatives like N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin-2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclohexylidene] hydrazinecarboxamide, which incorporates a chlorophenyl moiety in a more complex scaffold. nih.gov

Interactive Table 1: Nomenclature and Identifiers for this compound

| Type | Identifier |

| Systematic Name | This compound |

| Synonym | N-(2-chlorophenyl)-1-hydrazinecarboxamide |

| Synonym | 1-amino-3-(2-chlorophenyl)urea |

| Synonym | 3-amino-1-(2-chlorophenyl)urea |

| CAS Number | 35580-76-8 |

| ChEMBL ID | CHEMBL2296370 |

| Other Database IDs | MFCD03791165, SCHEMBL9036644, DTXSID50956967 |

Role of the 2-Chlorophenyl Moiety in Hydrazinecarboxamide Research

The presence of a 2-chlorophenyl group is a critical feature in the study of this compound and its analogs. Halogen substitutions, such as chlorine, on the phenyl ring of pharmacologically active molecules are known to influence their physicochemical properties and biological activity. In the context of hydrazinecarboxamide research, the chlorophenyl moiety has been incorporated into various derivatives to investigate its impact on therapeutic effects, such as anticonvulsant and antimicrobial activities. nih.govresearchgate.net For example, studies on p-chlorophenyl substituted arylsemicarbazones have demonstrated significant anticonvulsant activity. nih.gov Similarly, research on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has highlighted their potential as antimicrobial agents. researchgate.net The position and nature of the halogen on the phenyl ring can significantly affect the potency and selectivity of these compounds.

Contemporary Research Trajectories for Hydrazinecarboxamide Derivatives

Current research into hydrazinecarboxamide derivatives continues to build upon the historical foundation, exploring new therapeutic avenues and refining the understanding of their mechanisms of action. A significant trend is the hybridization of the hydrazinecarboxamide scaffold with other bioactive molecules to create novel compounds with enhanced or synergistic effects. nih.govnih.gov This approach has led to the identification of promising drug candidates, including those active against resistant microbial strains. nih.gov

Another key area of contemporary research is the development of hydrazinecarboxamide-based enzyme inhibitors. nih.gov These derivatives have shown potent inhibitory activity against a range of enzymes, including cholinesterases and carbonic anhydrases. nih.gov Furthermore, the exploration of hydrazide-based histone deacetylase (HDAC) inhibitors represents a promising frontier in cancer therapy. sciprofiles.com Researchers are also focused on overcoming challenges such as suboptimal physicochemical properties and selectivity issues of certain derivatives to improve their clinical applicability. nih.govnih.gov The ongoing investigation into the structure-activity relationships of these compounds remains a central theme, aiming to guide the rational design of more effective and targeted hydrazinecarboxamide-based drugs. nih.govnih.gov

Interactive Table 2: Investigated Biological Activities of Hydrazinecarboxamide Derivatives

| Biological Activity | Examples of Research Focus | References |

| Anticancer | Cytotoxic effects against various cancer cell lines. | nih.gov, wisdomlib.org |

| Anticonvulsant | Protection against chemically and electrically induced seizures. | nih.gov, nih.gov, nih.gov |

| Anti-inflammatory | Reduction of inflammation in animal models. | nih.gov, wisdomlib.org |

| Enzyme Inhibition | Inhibition of cholinesterases, carbonic anhydrases, and HDACs. | nih.gov, sciprofiles.com |

| Antimicrobial | Activity against a broad spectrum of bacteria, fungi, and viruses. | nih.gov, ontosight.ai, researchgate.net |

Research Gaps and Future Directions for this compound

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader class of hydrazinecarboxamides has been the subject of extensive investigation, this particular derivative remains largely unexplored. This lack of dedicated studies presents a prime opportunity for future research to elucidate its chemical and biological properties.

The primary research gap is the absence of comprehensive studies on the synthesis, characterization, and potential applications of this compound. Although general synthetic methods for hydrazinecarboxamides are known, specific optimization and characterization for this compound are not widely reported. researchgate.netnih.govorganic-chemistry.org

Future research should be directed towards filling these knowledge voids. A pivotal starting point would be the systematic investigation of its biological activities, drawing inspiration from the known pharmacological profiles of structurally related compounds. The following areas represent promising avenues for future research:

Antimicrobial Activity: Given that various hydrazinecarboxamide derivatives have demonstrated potent activity against a broad spectrum of bacterial and fungal pathogens, a key future direction would be to screen this compound for its antimicrobial efficacy. nih.govresearchgate.net

Anticancer Potential: The anticancer properties of many hydrazinecarboxamide derivatives are well-documented. nih.gov Future studies could involve evaluating the cytotoxic effects of this compound against various cancer cell lines to determine its potential as an anticancer agent.

Enzyme Inhibition: Hydrazinecarboxamides have shown efficacy as inhibitors of various enzymes. nih.gov Investigating the inhibitory activity of this compound against specific enzymes could uncover novel therapeutic applications.

Anticonvulsant Properties: The structural similarity to other semicarbazide derivatives with known anticonvulsant effects suggests that this compound could be a candidate for neurological research. researchgate.net

The table below summarizes the potential areas for future research based on the activities of analogous compounds.

Table 2: Potential Research Directions for this compound Based on Analogous Compounds

| Research Area | Rationale Based on Analogous Compounds |

| Antimicrobial Screening | Hydrazinecarboxamide derivatives exhibit broad-spectrum antibacterial and antifungal properties. nih.gov |

| Anticancer Evaluation | Many compounds with a hydrazinecarboxamide scaffold have demonstrated significant efficacy against numerous cancer cell lines. nih.gov |

| Enzyme Inhibition Assays | The hydrazinecarboxamide group is known to interact with various biological targets, including enzymes. nih.gov |

| Anticonvulsant Activity Testing | Semicarbazones, which are structurally related, have been synthesized and evaluated for their anticonvulsant activity. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGJAIHYYAKDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956967 | |

| Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35580-76-8 | |

| Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 2 Chlorophenyl Hydrazinecarboxamide and Its Derivatives

General Synthetic Routes to Hydrazinecarboxamides

Hydrazinecarboxamides, also known as semicarbazides, are a class of compounds characterized by a urea (B33335) moiety attached to a hydrazine (B178648) group. Their synthesis is of significant interest due to their utility as intermediates and their diverse biological activities. ontosight.airesearchgate.net General synthetic approaches often involve the formation of the N-C(O)-N backbone through reactions of hydrazine derivatives.

Efficient and environmentally conscious methods have been developed for these syntheses. For instance, the use of a water-ethanol solvent system has been reported as an effective medium for producing novel hydrazine-carboxamides, offering good yields in a reduced timeframe. researchgate.net Another modern approach involves the application of ultrasonic irradiation in a water-glycerol solvent system, which has been shown to accelerate the reaction and increase productivity compared to conventional heating methods. researchgate.net A common classical method involves the condensation of esters with hydrazine hydrate (B1144303), where heating the reactants leads to the formation of the corresponding hydrazide. nih.govgoogle.com

Condensation Reactions in Hydrazinecarboxamide Synthesis

Condensation reactions are a cornerstone in the synthesis of hydrazinecarboxamide derivatives, particularly those that result in a carbon-nitrogen double bond (C=N), forming structures known as hydrazones or, more specifically in this context, semicarbazones. researchgate.net These reactions typically involve the combination of a hydrazine-containing molecule with a carbonyl compound, such as an aldehyde or a ketone, leading to the elimination of a water molecule. ontosight.ainumberanalytics.comvaia.com

The formation of semicarbazones is a classic condensation reaction where a semicarbazide (B1199961) (a hydrazinecarboxamide derivative) reacts with an aldehyde or ketone. vaia.com The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen atom of the semicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comvedantu.com This leads to the formation of a tetrahedral intermediate. numberanalytics.com

Semicarbazide (H₂N-NH-C(=O)-NH₂) has two -NH₂ groups. However, only the nitrogen atom of the H₂N-NH- group acts as the nucleophile. The lone pair of electrons on the nitrogen atoms attached to the carbonyl group are delocalized through resonance with the carbonyl group, which reduces their nucleophilicity. vaia.comdoubtnut.com Following the initial nucleophilic attack, a proton transfer and subsequent elimination of a water molecule occur, resulting in the formation of the stable semicarbazone product with a C=N-NH-C(O)NH₂ linkage. numberanalytics.com

A representative reaction is the synthesis of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, which is achieved through the condensation of 3-aminobenzophenone (B1265706) with semicarbazide hydrochloride. scirp.org

The efficiency and outcome of semicarbazone formation are highly dependent on the reaction conditions. Key factors that influence the reaction rate, yield, and selectivity include pH, temperature, and the presence of catalysts. numberanalytics.comnumberanalytics.com

The reaction is typically catalyzed by an acid. researchgate.net The addition of a catalytic amount of an acid, such as glacial acetic acid or sulfuric acid, accelerates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.netvedantu.commdpi.com However, the pH must be carefully controlled. Optimal conditions are generally found in a buffered solution with a pH between 3 and 5. numberanalytics.com If the acidity is too high, the amine group of the semicarbazide will be protonated, rendering it non-nucleophilic and inhibiting the reaction.

Temperature also plays a crucial role. Moderate temperatures, often around 50°C, are generally sufficient for the reaction to proceed at a reasonable rate. numberanalytics.com In many reported syntheses, refluxing the reaction mixture in a suitable solvent like ethanol (B145695) for several hours is a common practice to ensure the completion of the reaction. researchgate.netmdpi.com The choice of solvent can also impact the reaction; ethanol is frequently used as it effectively dissolves the reactants. researchgate.netmdpi.com

| Factor | Optimal Condition/Effect | Rationale |

| pH | Acidic (typically pH 3-5) | Catalyzes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity. researchgate.netnumberanalytics.com Very low pH protonates the nucleophile, inhibiting the reaction. |

| Catalyst | Glacial Acetic Acid, Sulfuric Acid | Provides the necessary acidic environment to accelerate the reaction. researchgate.netmdpi.com |

| Temperature | Moderate (e.g., 50°C) to reflux | Increases reaction rate. Refluxing ensures the reaction goes to completion. researchgate.netnumberanalytics.com |

| Solvent | Ethanol, Water-Ethanol, Water-Glycerol | Provides a medium for the reaction. Green solvent systems can improve efficiency and environmental friendliness. researchgate.netresearchgate.net |

Alternative Synthetic Approaches to Hydrazinecarboxamide Scaffolds

Beyond the condensation with carbonyl compounds, several other methods exist for constructing the hydrazinecarboxamide core. One significant route involves the reaction of hydrazine derivatives with isocyanates. For example, reacting a substituted phenyl isocyanate with hydrazine hydrate can yield the corresponding N-substituted hydrazinecarboxamide. google.com

Another approach is the reaction of hydrazine or its salts with urea. ijnc.ir This condensation reaction, when conducted under specific temperature and pH conditions, can lead to the formation of semicarbazide. For instance, maintaining a temperature between 50°C and 90°C and a pH of 7 to 9 favors the synthesis of semicarbazide from hydrazine and urea. ijnc.ir

Furthermore, hydrazinecarboxamide derivatives can be synthesized by reacting a hydrazinecarboxamide with a halide in the presence of an inert solvent and a base. google.com Mechanochemical methods, such as liquid-assisted grinding (LAG), and solid-state melt reactions have also been explored as efficient and solvent-free or solvent-reduced alternatives for synthesizing hydrazone derivatives. nih.gov

Specific Synthesis of N-(2-Chlorophenyl)hydrazinecarboxamide

While a specific, detailed experimental procedure for this compound is not extensively documented in a single source, its synthesis can be logically derived from general methodologies for preparing N-aryl hydrazinecarboxamides. The most direct approach involves the reaction of a suitable 2-chlorophenyl precursor with a reagent that provides the hydrazinecarboxamide functionality. A plausible and common method is the reaction between 2-chlorophenylhydrazine and a source of the carboxamide group, such as urea or an isocyanate. A related compound, N-(3-Chlorophenyl)hydrazinecarbothioamide, is prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, suggesting a similar pathway could be used for the 2-chloro analogue. researchgate.net

Precursor Synthesis and Derivatization Strategies

The primary precursor for the synthesis of this compound is 2-chlorophenylhydrazine or its hydrochloride salt. chemicalbook.com The synthesis of this key intermediate typically starts from 2-chloroaniline (B154045). google.comrasayanjournal.co.in

The standard procedure involves a two-step process:

Diazotization: 2-chloroaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5°C). google.comguidechem.com This reaction converts the primary aromatic amine into a diazonium salt (2-chlorobenzenediazonium chloride).

Reduction: The resulting diazonium salt is then reduced to form 2-chlorophenylhydrazine. Various reducing agents can be employed, with sodium pyrosulfite or stannous chloride being common choices. The reduction with sodium pyrosulfite is carried out under controlled temperature (10–35°C) and pH (7–9) conditions. google.com The resulting 2-chlorophenylhydrazine can be isolated, often as its more stable hydrochloride salt. chemicalbook.comguidechem.com

Optimization of Reaction Parameters for this compound Production

The efficient synthesis of this compound, a semicarbazide, is contingent upon the careful optimization of several reaction parameters. A primary synthetic route involves the reaction of 2-chlorophenylhydrazine with a carbamoylating agent such as potassium cyanate (B1221674) or urea. Key parameters that are typically optimized include the choice of solvent, reaction temperature, pH, reaction duration, and the stoichiometry of the reactants. sigmaaldrich.com

The solvent system plays a crucial role in solubilizing the reactants and facilitating the reaction. While aqueous media are common, the use of co-solvents can be advantageous. Temperature is another critical factor influencing the reaction rate; however, excessively high temperatures can lead to the formation of undesirable by-products. The pH of the reaction medium is particularly important when starting with a salt form of the hydrazine, as the free base is the reactive species. The reaction time must be sufficient to ensure complete conversion without allowing for product degradation. Finally, adjusting the molar ratio of the reactants can drive the reaction towards completion and maximize the yield of the desired product.

Table 1: Key Reaction Parameters and Their Impact on this compound Synthesis

| Parameter | Considerations for Optimization | Potential Impact on Reaction |

| Solvent | Solubility of reactants and products, boiling point, and environmental impact. | Affects reaction rate, yield, and ease of product isolation. |

| Temperature | Balancing reaction rate with the potential for side reactions and decomposition. | Higher temperatures generally increase the rate but can decrease selectivity and yield. |

| pH | The concentration of the free hydrazine base is pH-dependent. | Optimal pH is required to maximize the concentration of the nucleophilic hydrazine. |

| Reaction Time | Ensuring the reaction proceeds to completion without product degradation. | Insufficient time leads to low conversion, while excessive time can result in impurity formation. |

| Stoichiometry | The molar ratio of 2-chlorophenylhydrazine to the carbamoyl (B1232498) source. | A slight excess of one reactant may be used to maximize the conversion of the other. |

Synthesis of Functionalized this compound Analogues

The hydrazinecarboxamide backbone of this compound offers multiple sites for the introduction of functional groups, allowing for the synthesis of a diverse range of analogues. nih.gov A common strategy involves the reaction of appropriately substituted hydrazines with isocyanates or their precursors. For instance, N-alkyl or N-aryl derivatives can be prepared by using the corresponding substituted hydrazine as the starting material.

Furthermore, the carbonyl oxygen of the carboxamide can be replaced with a sulfur or selenium atom to yield the corresponding thio- or selenosemicarbazones, respectively. This is typically achieved by using reagents such as potassium thiocyanate (B1210189) or potassium selenocyanate. These modifications significantly alter the electronic and steric properties of the molecule.

The 2-chlorophenyl ring provides a scaffold for further functionalization, enabling the modulation of the molecule's physicochemical properties. A straightforward approach involves utilizing pre-functionalized 2-chlorophenylhydrazine derivatives as starting materials. This allows for the incorporation of a wide array of substituents, such as nitro, alkyl, and alkoxy groups, at various positions on the aromatic ring.

The this compound moiety can be integrated into larger, more complex molecular architectures to create hybrid molecules. mdpi.com This molecular hybridization strategy aims to combine the pharmacophoric features of the parent molecule with those of other bioactive scaffolds, potentially leading to synergistic effects. nih.gov

A common method for creating such hybrids is through the formation of hydrazones. The terminal nitrogen atom of the hydrazinecarboxamide can readily condense with aldehydes or ketones to form a stable C=N bond, effectively linking the two molecular fragments. dergipark.org.tr This approach has been widely used to synthesize hybrid compounds with diverse biological activities. nih.gov

Green Chemistry Approaches in Hydrazinecarboxamide Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of hydrazinecarboxamides are being actively explored to minimize environmental impact and enhance reaction efficiency. rsc.orgjocpr.com These methods focus on reducing the use of hazardous solvents, minimizing energy consumption, and decreasing waste generation. jddhs.com

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool. ekb.eg The application of ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions compared to conventional heating methods. nih.govscispace.com This rate enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments, thereby promoting the chemical transformation. ekb.eg The use of ultrasound can also facilitate reactions in environmentally benign solvents such as water and ethanol, further enhancing the green credentials of the synthetic process. nih.gov

Table 2: Comparison of Conventional vs. Ultrasonic Synthesis of Hydrazinecarboxamides

| Parameter | Conventional Heating | Ultrasonic Irradiation |

| Reaction Time | Hours | Minutes nih.gov |

| Energy Consumption | High | Low ijpsjournal.com |

| Solvent Use | Often requires organic solvents | Can be performed in green solvents like water or ethanol nih.gov |

| Yield | Moderate to high | Often higher yields nih.gov |

| Reaction Conditions | Often requires elevated temperatures | Can proceed at room temperature scispace.com |

Solvent Selection for Environmentally Benign Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, emphasizing the reduction of hazardous substances and waste. Solvent selection is a critical component of this approach, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. In the synthesis of hydrazinecarboxamides, a shift from traditional, often hazardous organic solvents to more benign alternatives is evident in recent research.

Traditional synthetic routes for similar compounds have often employed solvents like dichloromethane (B109758) (DCM), which are effective but pose environmental and health risks. nih.gov The development of greener methodologies focuses on minimizing or replacing such undesirable solvents.

Key strategies for environmentally benign solvent use in hydrazinecarboxamide synthesis include:

Aqueous Solvent Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the successful synthesis of novel hydrazinecarboxamide derivatives using a water-ethanol (2:1) solvent system. researchgate.netsciforum.net This method is noted for being efficient, less time-consuming, and producing good yields. researchgate.netsciforum.net

Natural Surfactants in Water: To improve solubility and reaction rates in water, natural surfactants can be employed. An eco-friendly approach for the synthesis of related aryl-hydrazones involves using an aqueous extract of Acacia concinna pods. pnu.ac.ir This extract acts as a natural, biodegradable surfactant and acidic catalyst, allowing the reaction to proceed smoothly at room temperature in an aqueous medium. pnu.ac.ir

Solvent-Free Reactions: The most advanced green chemistry approach is the elimination of solvents altogether. High Hydrostatic Pressure (HHP) has been utilized to synthesize substituted diaryl-hydrazones in a 1:1 molar ratio without the need for any solvent or acid catalyst. nih.gov This technique can produce nearly quantitative yields and simplifies product isolation, significantly reducing waste. nih.gov

The following table summarizes various solvent systems and methods used in the synthesis of hydrazinecarboxamides and related compounds, highlighting the move towards more environmentally friendly options.

| Method/Solvent System | Key Features | Environmental Benefit | Reference |

| Water-Ethanol Mixture | Efficient, less time-consuming, good yields reported for novel hydrazinecarboxamides. | Reduces reliance on hazardous organic solvents; ethanol is a bio-based solvent. | researchgate.netsciforum.net |

| Aqueous Acacia Extract | Acts as a natural surfactant and mild acidic catalyst in water at room temperature. | Uses a renewable, biodegradable catalyst; avoids strong acids and organic solvents. | pnu.ac.ir |

| High Hydrostatic Pressure (HHP) | Solvent- and catalyst-free synthesis. | Eliminates solvent waste entirely, leading to a much cleaner process and easier product isolation. | nih.gov |

Synthetic Challenges and Innovations in Hydrazinecarboxamide Chemistry

The synthesis of hydrazinecarboxamide derivatives, while crucial for medicinal chemistry, is not without its difficulties. Researchers continually face challenges that drive the development of innovative synthetic strategies. nih.govhilarispublisher.com

Common Synthetic Challenges:

Reaction Conditions: Many conventional syntheses require harsh conditions, such as strong acid catalysts or high temperatures, which can lead to side reactions and are not environmentally friendly. pnu.ac.ir

Yields and Purity: Achieving high yields of pure product can be difficult, often necessitating tedious purification steps that may require additional solvents. pnu.ac.ir

Physicochemical Properties: A significant challenge in the development of hydrazinecarboxamide-based drugs is overcoming suboptimal physicochemical properties, such as poor solubility, which can hinder their potential clinical application. nih.govhilarispublisher.comnih.gov

Selectivity: Issues with selectivity in some derivatives can complicate synthesis and biological activity, requiring further chemical modifications. nih.govnih.gov

Innovations in Synthesis:

To address these challenges, significant innovations have emerged in synthetic chemistry:

Catalyst-Free and Solvent-Free Synthesis: As mentioned previously, the use of High Hydrostatic Pressure (HHP) represents a major innovation. By eliminating the need for both solvents and catalysts, this method circumvents issues related to catalyst toxicity, solvent waste, and energy-intensive reaction conditions (e.g., very low temperatures). nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation is a modern technique used to accelerate chemical reactions. umb.edu For the synthesis of various heterocyclic compounds, microwave-assisted methods have been shown to be more energy-efficient than conventional heating, reducing reaction times and often improving yields. umb.edu

Natural and Biodegradable Catalysts: The use of natural catalysts, such as the aqueous extract of Acacia pods for aryl-hydrazone synthesis, provides a green alternative to conventional acid catalysts. pnu.ac.ir This approach simplifies the process and avoids the use of hazardous materials. pnu.ac.ir

Hybridization with Bioactive Scaffolds: A key strategy to improve the therapeutic potential and overcome limitations of hydrazinecarboxamides is their hybridization with other bioactive molecules. nih.govnih.gov This approach can lead to promising drug candidates with enhanced properties. nih.gov

The table below outlines the synthetic challenges in hydrazinecarboxamide chemistry and the corresponding innovative solutions developed to overcome them.

| Synthetic Challenge | Innovative Solution | Description | Reference |

| Harsh Reaction Conditions | Use of Natural Catalysts | Employing biodegradable catalysts like Acacia extract avoids the need for strong, hazardous acids. | pnu.ac.ir |

| Use of Hazardous Solvents | Green Solvent Systems / Solvent-Free Methods | Adopting water-based systems or high-pressure techniques eliminates toxic organic solvents. | nih.govresearchgate.netsciforum.net |

| Low Yields & Long Reaction Times | Microwave-Assisted Synthesis / Efficient Solvent Systems | Microwave heating and optimized solvent systems (e.g., water-ethanol) can drastically reduce reaction times and improve yields. | researchgate.netumb.edu |

| Poor Physicochemical Properties | Molecular Hybridization | Combining the hydrazinecarboxamide scaffold with other bioactive moieties to create hybrid compounds with improved properties. | nih.govnih.gov |

| Environmental Impact | High Hydrostatic Pressure (HHP) Synthesis | A solvent- and catalyst-free method that offers high yields and simplified purification, minimizing environmental footprint. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in N 2 Chlorophenyl Hydrazinecarboxamide Research

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon-13 (¹³C) nuclei, researchers can piece together the molecular framework of N-(2-Chlorophenyl)hydrazinecarboxamide.

In the ¹H NMR spectrum of this compound, the chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each proton. The aromatic protons on the 2-chlorophenyl ring are expected to appear in the downfield region, typically between 6.7 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern of the chlorine atom and the hydrazinecarboxamide group will influence the specific shifts and coupling patterns of these protons.

The protons of the hydrazine (B178648) and amide moieties (NH and NH₂) will appear as distinct signals. The chemical shifts of these protons can be influenced by factors such as solvent and hydrogen bonding. For a structurally similar compound, N'-(2-chlorophenyl)acetohydrazide, the NH proton signals were observed at 9.78 ppm and 7.36 ppm in DMSO-d₆. rsc.org Based on this, the NH and NH₂ protons in this compound are also expected to resonate in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.7 - 7.4 | Multiplet |

| Hydrazine NH | ~7.0 - 8.0 | Singlet (broad) |

| Amide NH₂ | ~6.0 - 7.0 | Singlet (broad) |

| Carbonyl NH | ~9.0 - 10.0 | Singlet (broad) |

Note: Predicted values are based on typical ranges for similar functional groups and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically the most deshielded, appearing significantly downfield in the spectrum, generally in the range of 150-170 ppm.

The carbon atoms of the 2-chlorophenyl ring will resonate in the aromatic region, typically between 110 and 140 ppm. The carbon atom directly bonded to the chlorine atom (C-Cl) will experience a downfield shift due to the electronegativity of chlorine, while the carbon attached to the nitrogen of the hydrazine group (C-N) will also be influenced. The specific chemical shifts of the aromatic carbons provide valuable information for confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155 - 165 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | 135 - 145 |

| Aromatic CH | 115 - 130 |

Note: Predicted values are based on typical ranges for similar functional groups and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be used to establish the connectivity of the protons on the aromatic ring, helping to assign their specific positions. science.govsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of the signals for each CH group in the aromatic ring. science.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to chlorine and nitrogen. Correlations between the NH protons and nearby carbons would also be observed, providing crucial information to piece together the entire molecular structure. science.govsdsu.edu

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present in the molecule.

For this compound, characteristic vibrational bands are expected. The N-H stretching vibrations of the amide (NH₂) and hydrazine (NH) groups typically appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong, characteristic band usually found between 1630 and 1690 cm⁻¹. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (Amide/Hydrazine) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide) | Stretching | 1630 - 1690 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. In a typical mass spectrometry experiment, the molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₈ClN₃O), the molecular weight is approximately 185.61 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the amide group (-NH₂), the carbonyl group (-CO), or cleavage of the N-N bond. The 2-chlorophenyl cation would also be an expected fragment. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [C₇H₈ClN₃O]⁺ | 185/187 | Molecular Ion |

| [C₇H₆ClN₂O]⁺ | 169/171 | NH₂ |

| [C₆H₅ClN]⁺ | 126/128 | CONHNH₂ |

| [C₆H₄Cl]⁺ | 111/113 | NHCONHNH₂ |

Note: The m/z values are given for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and the presence of the ³⁷Cl isotope will result in corresponding peaks at m/z + 2.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to investigate the electronic transitions within a molecule. elte.hu The absorption of UV or visible light by organic molecules promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org In molecules like this compound, which contain π systems and atoms with non-bonding electrons (n-electrons), several types of transitions are possible, primarily π → π* and n → π* transitions. libretexts.orgshu.ac.uk

The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically characterized by high molar absorptivity. shu.ac.uk These are common in compounds with unsaturated groups, such as the phenyl ring in this compound. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as those on the nitrogen and oxygen atoms of the hydrazinecarboxamide moiety, to an antibonding π* orbital. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.orgshu.ac.uk

The specific wavelengths and intensities of absorption bands in the UV-Vis spectrum are influenced by the molecular structure and the solvent used. shu.ac.uk For instance, the presence of the chlorine atom on the phenyl ring can cause shifts in the absorption maxima. The polarity of the solvent can also affect the energies of the molecular orbitals, leading to shifts in the absorption bands. An increase in solvent polarity often results in a blue shift (shift to shorter wavelength) for n → π* transitions and a red shift (shift to longer wavelength) for π → π* transitions. shu.ac.uk

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

The crystallographic data obtained from an SCXRD experiment includes the unit cell dimensions, space group, and other parameters that define the crystal lattice. The structure is solved and refined to yield the final atomic coordinates. The quality of the crystal structure is assessed by parameters such as the R-factor.

For related hydrazinecarboxamide structures, data is typically collected at low temperatures to minimize thermal vibrations. scirp.org The refinement process involves locating all non-hydrogen atoms and often the hydrogen atoms as well, particularly those involved in hydrogen bonding. scirp.orgnih.gov

Table 1: Example Crystallographic Data for a Related Hydrazinecarboxamide Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 12.3855 (1) |

| b (Å) | 34.5746 (5) |

| c (Å) | 24.2283 (3) |

| α, β, γ (°) | 90 |

| Volume (ų) | 10375.1 (2) |

| Z | 32 |

Note: This data is for 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide and serves as an illustrative example. scirp.org

The molecular structure of compounds related to this compound reveals key conformational features. For instance, the hydrazinecarboxamide unit is often found to be nearly planar. nih.gov The planarity of this group is significant for understanding its electronic and hydrogen bonding capabilities.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps various properties onto the molecular surface, providing a detailed picture of the close contacts between molecules.

The 2D fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts. For similar molecular structures, the most significant contributions to the crystal packing often come from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net The presence of a chlorine atom would also be reflected in significant Cl···H/H···Cl contacts. nih.gov Red spots on the Hirshfeld surface mapped over d_norm indicate close intermolecular contacts, which often correspond to hydrogen bonds and other strong interactions. mdpi.com

Table 2: Example Contribution Percentages of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38.9 |

| C···H/H···C | 20.3 |

| S···H/H···S | 13.1 |

| Cl···H/H···Cl | 12.0 |

| N···H/H···N | 3.0 |

Note: This data is for rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide and serves as an illustrative example. nih.gov

Integration of Characterization Techniques for Comprehensive Structural Understanding

A comprehensive understanding of the structure of this compound is achieved by integrating data from various characterization techniques. researchgate.net While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic methods offer insights into its electronic structure and behavior in solution. biointerfaceresearch.comnih.gov

For example, theoretical calculations, such as Density Functional Theory (DFT), can be used to complement experimental data. researchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental results from X-ray diffraction, IR, and UV-Vis spectroscopy. biointerfaceresearch.com This integrated approach allows for a more complete and robust structural characterization, correlating the solid-state conformation with its electronic properties. mdpi.com

Computational Chemistry and Theoretical Investigations of N 2 Chlorophenyl Hydrazinecarboxamide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific studies applying DFT to N-(2-Chlorophenyl)hydrazinecarboxamide are not readily found.

Geometry Optimization and Energy Minimization

No specific studies detailing the optimized molecular geometry, bond lengths, bond angles, or minimum energy conformation for this compound using DFT methods were identified.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature. Such analyses are crucial for understanding a molecule's reactivity and intermolecular interaction sites.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational spectra (such as FT-IR and Raman) of this compound, calculated via DFT, and their correlation with experimental data have not been published. This type of analysis helps in the assignment of spectral bands to specific molecular vibrations.

Molecular Dynamics Simulations for Conformational Sampling and Stability

There are no available reports on Molecular Dynamics (MD) simulations performed specifically for this compound. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction Studies

While QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted for various semicarbazide (B1199961) derivatives to predict their biological activity and pharmacokinetic properties, no such studies focusing on this compound as the primary subject were found. researchgate.netnih.gov Comparative analyses of the ADMET profiles for the general classes of semicarbazides and thiosemicarbazides suggest that semicarbazides may offer more favorable intestinal absorption and lower toxicity profiles, making them potentially better candidates for drug development. researchgate.netnih.gov

Molecular Descriptors and Predictive Modeling

Specific molecular descriptors for this compound and their use in predictive QSAR or ADMET models are not documented. The development of such models requires a dataset of related compounds with known biological activities, which has not been established for this specific molecule.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interaction between a ligand, such as this compound, and its target protein receptor, providing insights into the binding mechanism and affinity. researchgate.net

The identification of a biological target is the first step in a docking study. For compounds containing the hydrazinecarboxamide scaffold, various protein targets have been explored based on their diverse biological activities. mdpi.comnih.gov Related molecules have been docked against enzymes like urease, histone deacetylases (HDACs), and receptors such as the GABA-A receptor and various cancer-related proteins like human colorectal carcinoma receptors. nih.govmdpi.comnih.govresearchgate.net

Once a target protein is identified, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking. mdpi.com The preparation process generally involves:

Removing water molecules and any co-crystallized ligands from the protein structure. mdpi.com

Adding hydrogen atoms, which are often not resolved in X-ray crystal structures. mdpi.com

Assigning partial charges to the atoms.

Defining the binding pocket or active site, often based on the location of a known inhibitor or through site-finder algorithms. mdpi.com

Docking algorithms systematically search for the optimal binding pose of the ligand within the receptor's active site. nih.gov The output is a set of possible conformations and orientations of the ligand, ranked by a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. nih.gov

For example, in a study of quinazolinone derivatives, molecular docking was used to investigate the binding mode with selected cancer cell line proteins, with results showing good docking scores and predicted anticancer potency. researchgate.net Similarly, docking studies on adamantane-linked hydrazine-1-carbothioamides revealed key interactions with the urease enzyme. mdpi.com The predicted binding mode for this compound would depend on the specific target, but it would likely involve the molecule fitting into a well-defined cavity on the protein surface, stabilized by various intermolecular interactions. mdpi.com

Table 2: Example Molecular Docking Results for Related Hydrazinecarboxamide Derivatives Note: This table presents representative data from studies on analogous compounds to illustrate typical docking outputs.

| Compound Type | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinazolinone Derivative | Human Colorectal Carcinoma (5FGK) | -8.5 | LEU:25, PHE:88, LYS:30 researchgate.net |

| Adamantane Derivative | Urease | -7.2 | HIS:320, ASP:360, LYS:217 mdpi.com |

| Benzamide (B126) Derivative | GABA-A Receptor | -6.9 | TYR:157, THR:202, PHE:77 nih.gov |

| Dipeptide Derivative | E. coli Enoyl Reductase | -8.1 | TYR:158, NAD:1, ILE:215 nih.gov |

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity.

Hydrogen Bonding: The hydrazinecarboxamide moiety contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O group), making it capable of forming strong hydrogen bonds with polar residues (e.g., Asp, Glu, Ser, Thr) in the active site. nih.govnih.gov The chlorine atom on the phenyl ring can also act as a weak hydrogen bond acceptor. dcu.ie These interactions are often critical for anchoring the ligand in the correct orientation. biointerfaceresearch.com

π-π Stacking: The aromatic phenyl ring of this compound can participate in π-π stacking interactions with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.netrsc.orgnih.gov These interactions, where the aromatic rings stack on top of each other, provide additional stability to the complex.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. mdpi.com It provides a rigorous quantum mechanical description of atomic and bonding properties within a molecule. rsc.org

QTAIM analysis is particularly useful for quantifying the strength and nature of weak interactions, such as hydrogen bonds and van der Waals forces, which are critical for supramolecular assembly and ligand-receptor binding. mdpi.comresearchgate.netnih.gov The analysis focuses on identifying bond critical points (BCPs) in the electron density (ρ) between two interacting atoms. mdpi.com Several topological parameters at the BCP are used to characterize the interaction:

Electron Density (ρ(r)): The value of electron density at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds and van der Waals forces, while a negative value signifies "shared-shell" covalent interactions.

Potential Energy Density (V(r)) and Kinetic Energy Density (G(r)): These values provide further insight into the nature and energy of the interaction. mdpi.com

In studies of related compounds, QTAIM has been employed to quantify the strength of N–H···O, N–H···S, and C–H···O interactions, confirming that N–H···O interactions are generally the strongest among them. mdpi.comnih.gov For complexes involving π-stacking, QTAIM can be used alongside other methods like the Non-Covalent Interaction (NCI) plot to visualize and characterize these weak but important forces. rsc.org A QTAIM analysis of this compound could precisely map its intramolecular and intermolecular interaction landscape, providing a deeper understanding of its conformational preferences and how it engages with biological targets.

Structure Activity Relationship Sar Studies of N 2 Chlorophenyl Hydrazinecarboxamide and Its Analogues

Impact of Substituent Modifications on Biological Activity

The core structure of N-phenylhydrazinecarboxamide, often referred to as a semicarbazone scaffold when substituted at the terminal nitrogen, offers multiple sites for chemical modification. The nature, position, and size of substituents on the phenyl ring can dramatically alter the compound's interaction with biological targets, thereby affecting its activity.

Halogen substituents on the aryl ring are a key feature in many biologically active semicarbazones. The type of halogen and its position are critical determinants of potency. Comprehensive SAR studies on various substituted aryl semicarbazones have established a general order of anticonvulsant activity related to the substitution on the primary aryl group. nih.gov

Research indicates that a 4-fluoro substitution on the phenyl ring often results in the most potent compounds. nih.govresearchgate.net For instance, 4-fluorophenyl substituted semicarbazones have emerged as a highly effective class, exhibiting significant anticonvulsant activity in multiple preclinical screens. nih.govresearchgate.net Following the fluoro group in efficacy are bromo-substituents at the ortho and meta positions (2-Br and 3-Br), which show comparable activity to a para-chloro (4-Cl) substitution. nih.gov Interestingly, a 4-bromo substituent is generally less active than a 4-chloro or 4-fluoro group. nih.gov This highlights the nuanced role that both the electronegativity and atomic radius of the halogen play in receptor binding.

| Rank | Substituent | Position on Phenyl Ring |

|---|---|---|

| 1 | Fluoro (F) | 4 (para) |

| 2 | Bromo (Br) | 2 (ortho) |

| 3 | Bromo (Br) | 3 (meta) |

| 4 | Chloro (Cl) | 4 (para) |

| 5 | Bromo (Br) | 4 (para) |

| 6 | Chloro (Cl) | 3 (meta) |

This table is based on the general order of activity derived from comprehensive SAR studies on aryl semicarbazones. nih.gov

Beyond halogens, the introduction of other functional groups onto the phenyl ring has a significant impact on biological activity. The presence of a lipophilic aryl ring, often enhanced with electron-withdrawing groups like chloro, bromo, or nitro groups, has been identified as being essential for anticonvulsant activity. nih.gov

SAR studies have compared the effects of simple alkyl groups, such as methyl (CH₃), to halogens. Generally, a 4-methyl group confers less activity than most para-halogen substituents like 4-F and 4-Cl. nih.gov The activity of a 3-methyl group is ranked even lower, suggesting that both the electronic nature and the position of the substituent are critical. nih.gov The general trend observed is that electron-withdrawing groups at the para position tend to enhance anticonvulsant activity, while electron-donating groups may be less favorable. benthamdirect.com In other classes of hydrazone-containing compounds, substitutions with groups like hydroxyl (OH) and nitro (NO₂) have also been shown to yield good biological activity, underscoring the broad potential for modification.

| Substituent | Position | Electronic Effect | General Impact on Activity |

|---|---|---|---|

| Fluoro (-F) | para | Electron-withdrawing | High |

| Chloro (-Cl) | para | Electron-withdrawing | Moderate to High |

| Bromo (-Br) | para | Electron-withdrawing | Moderate |

| Methyl (-CH₃) | para | Electron-donating | Low to Moderate |

| Nitro (-NO₂) | para | Electron-withdrawing | Potentially High |

In the context of aryl semicarbazones, para-substitution is often favored for optimal activity, particularly with halogens like fluorine and chlorine. nih.gov As noted in SAR comparisons, a 4-Cl substituent is more potent than a 3-Cl substituent. nih.gov Similarly, for methyl groups, the para-isomer (4-CH₃) is more active than the meta-isomer (3-CH₃). nih.gov However, an interesting exception is seen with bromine, where the 2-Br (ortho) and 3-Br (meta) isomers are found to be more active than the 4-Br (para) isomer. nih.gov This suggests a specific steric or electronic interaction at the receptor site that accommodates or favors a bulky group at the ortho or meta position but not the para position. Studies on other classes of molecules have also shown that meta and para substituted compounds can exhibit greater biological activity than their ortho-substituted counterparts, which may be due to steric hindrance caused by the ortho group. researchgate.net The distinct photochemical reactivity observed between ortho, meta, and para isomers of chloroanilines further illustrates how substituent position can fundamentally alter a molecule's properties and interactions. rug.nl

Conformational Flexibility and its Relationship to Bioactivity

An accurate understanding of a molecule's conformational behavior is often a prerequisite for comprehending its biological activity. nih.gov N-(2-Chlorophenyl)hydrazinecarboxamide is a flexible molecule possessing several rotatable single bonds, notably the N-aryl bond and the N-N bond of the hydrazine (B178648) moiety. This conformational flexibility allows the molecule to adopt a wide range of shapes.

The ability to adopt a specific low-energy three-dimensional conformation is critical for the molecule to fit into the binding pocket of its target receptor. The crystal structure of a compound provides a static picture of one possible conformation, but in solution, the molecule exists as an ensemble of interconverting conformers. nih.gov It is believed that out of these many possible conformations, only one or a small subset is "bioactive," meaning it has the correct orientation of key functional groups to bind to the receptor and elicit a biological response. The flexibility of the hydrazinecarboxamide backbone is therefore advantageous, as it permits the aryl ring and the carboxamide group to orient themselves optimally for interaction with the binding site. Theoretical methods, such as molecular dynamics (MD) simulations, are often employed to explore the conformational landscape of flexible molecules and identify likely bioactive conformations. nih.gov

Pharmacophoric Features of this compound

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. For the class of aryl semicarbazones, a well-defined pharmacophore model for anticonvulsant activity has been proposed and refined through numerous studies. nih.govresearchgate.net This model consists of four essential features that are critical for interaction with the target, believed to be a voltage-gated sodium channel. acs.org

The key pharmacophoric features are:

An Aryl Hydrophobic Binding Site (A): This is the (2-chlorophenyl) group. It is a crucial lipophilic feature, and as discussed, its activity is modulated by substituents. A halogen at the para position is often preferred. researchgate.net

A Hydrogen Bonding Domain (HBD): This region includes the hydrogen atoms on the hydrazine nitrogens and is considered vital for anchoring the molecule to the receptor through hydrogen bonds. nih.gov

An Electron Donor Atom/Group (D): The carbonyl oxygen of the carboxamide group serves as a key electron donor or hydrogen bond acceptor. researchgate.net

A Distal Hydrophobic/Aryl Site: While not part of the parent this compound, effective anticonvulsant semicarbazones often have a second aryl group or hydrophobic moiety at the terminal end of the molecule, which is thought to interact with another hydrophobic pocket in the receptor. nih.gov

Computational studies have defined the optimal distances between these features. For example, a three-dimensional four-point pharmacophore model developed for anticonvulsants identified specific spatial relationships between the hydrophobic center, the hydrogen bond donor/acceptor, and another hydrophobic site. acs.orgacs.org

Development of Predictive Models for Optimized Activity

To streamline the drug discovery process and prioritize the synthesis of the most promising analogues, computational methods are widely used. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. QSAR attempts to build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net

For N-phenylhydrazinecarboxamide analogues and other anticonvulsants, QSAR models correlate physicochemical descriptors—such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), steric factors (e.g., molar refractivity), and topological indices—with their observed anticonvulsant potency. researchgate.net The resulting QSAR equation can then be used to predict the activity of novel, yet-to-be-synthesized compounds. This predictive capability allows medicinal chemists to focus their efforts on designing molecules with an optimal balance of properties for high efficacy. For example, QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening of a complex hydrazinecarboxamide derivative suggested it would possess good anticonvulsant potency, a prediction that was later confirmed through synthesis and evaluation. nih.gov These predictive models serve as invaluable tools for guiding the design and optimization of more potent and selective this compound-based therapeutic agents.

Investigative Studies on the Biological Activities of N 2 Chlorophenyl Hydrazinecarboxamide

Antimicrobial Activity Research

The antimicrobial potential of hydrazinecarboxamide derivatives is a significant area of research, with many compounds demonstrating activity against a range of microbial pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A comprehensive search of scientific databases did not yield specific studies detailing the antibacterial efficacy of N-(2-Chlorophenyl)hydrazinecarboxamide against named Gram-positive and Gram-negative bacterial strains. While related compounds, such as other halogen-substituted phenylhydrazinecarboxamides, have been investigated and shown varied levels of antibacterial activity, specific data, including minimum inhibitory concentration (MIC) or zone of inhibition values for the 2-chloro isomer, are not available. One study on substituted thiosemicarbazones, a related class of compounds, indicated that a 2-chlorophenyl derivative exhibited antibacterial activity, suggesting potential for this structural motif, but detailed data for this compound itself is absent. ajchem-b.com

Interactive Data Table: Antibacterial Efficacy of this compound No published data available for this compound.

Antifungal Efficacy against Various Fungal Strains

Similarly, dedicated research on the antifungal properties of this compound against specific fungal strains is not readily found in the current body of scientific literature. The broader family of semicarbazones and thiosemicarbazones has been a source of compounds with promising antifungal activity. nih.gov However, specific efficacy data, such as MIC values against common fungal pathogens like Candida albicans or Aspergillus niger, for this compound have not been reported.

Interactive Data Table: Antifungal Efficacy of this compound No published data available for this compound.

Proposed Mechanisms of Antimicrobial Action

The mechanisms of antimicrobial action for the broader class of hydrazinecarboxamide derivatives are thought to involve several pathways. These can include the disruption of microbial cell membranes, inhibition of essential enzymes, or the generation of oxidative stress within the microbial cells. nih.gov However, without specific studies on this compound, any proposed mechanism for its antimicrobial action would be speculative and based on the activities of related, but structurally distinct, compounds.

Anticancer Activity Research

The investigation of hydrazinecarboxamide derivatives as potential anticancer agents is an active field of research, with studies exploring their effects on various cancer cell lines and the underlying molecular mechanisms. nih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

There is a lack of published data on the in vitro cytotoxicity of this compound against specific cancer cell lines. Studies on analogous compounds, for instance, N-(4-chlorophenyl) derivatives, have demonstrated cytotoxic effects. For example, a study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, showed inhibitory concentration (IC50) values against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov However, this information cannot be directly extrapolated to the 2-chloro isomer.

Interactive Data Table: In Vitro Cytotoxicity of this compound No published data available for this compound.

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Kinase Inhibition)

Research into the specific mechanisms of anticancer action for this compound is not available in the scientific literature. Studies on related compounds provide insights into potential mechanisms that this class of molecules might employ.

Apoptosis Induction: Research on a structurally similar compound, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, has shown that it can induce apoptosis in cancer cells, as evidenced by an increased proportion of apoptotic cells and activation of caspases. nih.gov

Cell Cycle Arrest: The same N-(4-chlorophenyl) derivative was also found to cause cell cycle arrest at the G1 phase in breast cancer cell lines. nih.gov

Kinase Inhibition: While various kinase inhibitors containing substituted phenyl rings are known, there are no specific studies identifying this compound as a kinase inhibitor or detailing its profile against specific kinases.

Without direct experimental evidence, the precise mechanisms by which this compound might exert anticancer effects remain unknown.

Target Identification in Anticancer Research

The exploration of hydrazinecarboxamide derivatives as potential anticancer agents has revealed promising, albeit general, insights into their mechanisms of action. Research into compounds structurally related to this compound suggests that their antitumor effects may stem from the induction of apoptosis and cell cycle arrest in cancer cells.

One study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, demonstrated its ability to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov The investigation pointed towards the activation of the intrinsic pathway of apoptosis, evidenced by the upregulation of pro-apoptotic proteins and caspases 7 and 9. nih.gov Furthermore, the compound was observed to cause G1 cell cycle arrest. nih.gov Notably, this compound exhibited selectivity for the MCF-7 cancer cell line over normal breast cells. nih.gov

Another area of investigation for anticancer activity involves the inhibition of specific enzymes crucial for tumor growth and survival. While direct enzymatic targets for this compound are not yet identified, the broader class of hydrazinecarboxamides has been noted for its significant efficacy against numerous cancer cell lines through various mechanisms, including the inhibition of enzymes like cholinesterases and carbonic anhydrases. nih.gov For instance, novel benzenesulfonamide (B165840) derivatives incorporating a 1,3,5-triazine (B166579) linker have been synthesized and shown to act as inhibitors of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors and linked to tumor cell survival and metastasis.

While these studies provide a foundational understanding of how structurally similar compounds exert their anticancer effects, specific molecular targets for this compound remain an area for future research. The existing data, however, suggests that promising avenues for investigation include its potential to induce apoptosis, cause cell cycle arrest, and inhibit cancer-related enzymes.

Anticonvulsant Activity Studies

The anticonvulsant properties of hydrazinecarboxamide derivatives have been a significant area of research, with several studies utilizing established preclinical models to evaluate their efficacy and potential mechanisms of action.

Preclinical evaluation of the anticonvulsant potential of compounds structurally related to this compound has primarily involved two standard in vivo models: the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. These models are well-established for identifying compounds with efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

For instance, a study on a quinazolinone derivative of hydrazinecarboxamide, QS11, demonstrated its protective effects in both the MES and scPTZ seizure models. nih.gov Similarly, other arylsemicarbazone derivatives have shown anticonvulsant activity in both of these screening models. nih.gov The MES model, in particular, is used to induce generalized tonic-clonic seizures through an electrical stimulus, and the ability of a compound to prevent the tonic hind limb extension phase is a key indicator of its anticonvulsant activity.

The following table summarizes the use of these models in studies of related compounds.

| Anticonvulsant Model | Description | Relevance to this compound Studies |

| Maximal Electroshock (MES) Seizure Test | Induces generalized tonic-clonic seizures via electrical stimulation. | Used to evaluate the efficacy of structurally similar hydrazinecarboxamide derivatives against this seizure type. nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | Induces clonic seizures through the administration of a chemical convulsant. | Employed to assess the potential of related compounds in managing absence seizures. nih.gov |

A crucial aspect of developing new anticonvulsant drugs is the assessment of their potential neurotoxicity at therapeutic doses. The rotarod test is a widely used behavioral assay to evaluate the motor coordination and neurological deficits in rodents, serving as an indicator of a compound's potential to cause adverse effects such as ataxia.

In studies involving arylsemicarbazone derivatives, the rotarod test has been employed to assess acute neurological toxicity. nih.govresearchgate.net For many of these compounds, a lack of significant neurotoxicity was observed at doses where anticonvulsant activity was present, indicating a favorable safety profile in this regard. nih.gov For example, a particularly active imidazole-containing arylsemicarbazone provided 100% protection in the scPTZ screen without exhibiting any neurotoxicity in the rotarod test. nih.gov

The precise mechanism of anticonvulsant action for this compound is still under investigation; however, research on related compounds suggests potential interactions with key neurotransmitter systems involved in seizure activity. An imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is a fundamental aspect of the pathophysiology of epilepsy. pasteur.fr

Computational studies on a structurally related quinazolinone derivative, QS11, have indicated a good docking affinity with the kainate subtype of ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov This suggests that the anticonvulsant effect of some hydrazinecarboxamide derivatives may be mediated, at least in part, by modulating glutamatergic neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, including AMPA, NMDA, and kainate receptors, are critical for fast excitatory synaptic transmission. researchgate.net Antagonism of these receptors can lead to a reduction in neuronal excitability and, consequently, a decrease in seizure susceptibility. pasteur.fr

In addition to interactions with glutamate receptors, the potential for these compounds to modulate the GABAergic system is also a consideration. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system, and enhancing its effects is a common mechanism of action for many existing anticonvulsant drugs. bohrium.com Studies on derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide (B32628) have explored their binding affinity with the GABA receptor. mdpi.com

Other Potential Biological Activities

Beyond anticancer and anticonvulsant effects, the broader class of hydrazinecarboxamides and related structures have been investigated for other therapeutic applications, including antiviral activity.

The hydrazinecarboxamide scaffold is recognized for its diverse biological activities, which include antiviral properties. nih.gov While specific studies on the antiviral activity of this compound are limited in the available literature, research on structurally related compounds provides a basis for its potential in this area.

For example, thiosemicarbazones, which share a similar structural motif, have been investigated for their antiviral effects. One study demonstrated that thiosemicarbazones derived from α-amino acids exhibited inhibitory activity against the Dengue virus in vitro. nih.gov The compounds were found to prevent Dengue virus infection in Vero cells in a dose-dependent manner. nih.gov Other research has shown that heterocyclic thiosemicarbazones possess a wide range of biological activities, including antiviral effects.

The following table presents examples of viruses against which structurally related compounds have been tested.

| Virus Family/Genus | Specific Virus | Related Compound Class Tested |

| Flaviviridae | Dengue virus | Thiosemicarbazones |